2-(2,5-Dichlorobenzenesulfonamido)benzoic acid
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Description
Scientific Research Applications
Catalytic Applications and Organic Synthesis
- Oxidative Cross-Coupling Reactions : A study by Miura et al. (1998) demonstrated that N-(2‘-Phenylphenyl)benzenesulfonamides can react with acrylate esters via C−H bond cleavage in the presence of a palladium and copper catalyst system, leading to the production of phenanthridine derivatives. This reaction signifies the utility of benzenesulfonamides in facilitating oxidative cross-coupling reactions, which are valuable in synthesizing complex organic compounds (Miura et al., 1998).
Pharmaceutical and Medicinal Chemistry
- Anticancer Activity : Rathish et al. (2012) synthesized a series of pyridazinone derivatives bearing benzenesulfonamide moiety and evaluated their anticancer activity towards various human cancer cell lines. One of the compounds showed significant activity against leukemia and non-small cell lung cancer, indicating the potential of benzenesulfonamide derivatives as anticancer agents (Rathish et al., 2012).
Environmental Science
- Water Purification : Matthews (1990) explored the use of titanium dioxide suspensions under near-UV light to oxidize various organic pollutants, including benzoic acid and chlorobenzoic acids, to carbon dioxide. This research highlights the potential of photocatalytic processes in water purification, specifically in degrading harmful organic substances in water sources (Matthews, 1990).
Analytical Chemistry
- Fluorescence Methods for Metal Detection : Ma et al. (2000) investigated fluorescence reactions involving cobalt(II) and new 8-sulfonamidoquinoline derivatives for the determination of cobalt in food and hair samples. This study illustrates the utility of benzenesulfonamide derivatives in developing sensitive and selective methods for metal ion detection (Ma et al., 2000).
Antimicrobial Activity
- Thioureides of Benzoic Acid Derivatives : Limban et al. (2008) synthesized and characterized thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid and evaluated their antimicrobial activity against a variety of pathogens. The study found specific antimicrobial activities that could lead to the development of new antimicrobial agents, especially for treating multidrug-resistant infections (Limban et al., 2008).
properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-8-5-6-10(15)12(7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBBYFCITOSXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzenesulfonamido)benzoic acid |
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